molecular formula C11H12N2O4 B1251886 N-Formyl-D-kynurenine CAS No. 13441-52-6

N-Formyl-D-kynurenine

Cat. No.: B1251886
CAS No.: 13441-52-6
M. Wt: 236.22 g/mol
InChI Key: BYHJHXPTQMMKCA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-formyl-D-kynurenine is a formamide that is the D-enantiomer of N-formylkynurenine. It is a D-alpha-amino acid and a member of formamides. It is a tautomer of a this compound zwitterion.

Scientific Research Applications

Photodynamic Sensitizer Properties

N-Formyl-D-kynurenine, a product of tryptophan photooxidation, exhibits notable photodynamic properties. It has been studied for its role in the sensitized oxidation of amino acids and nucleotides, particularly histidine and tryptophan. The involvement of singlet oxygen and other oxidizing species in these reactions highlights its potential relevance in protein and DNA photochemistry (Walrant & Santus, 1974).

Fluorescence Characteristics in Protein Research

This compound's fluorescence properties make it useful for investigating the local environment of tryptophan in proteins. Its fluorescence intensity and emission spectrum vary with solvent polarity, which allows for detailed studies of protein structures and interactions (Fukunaga, Katsuragi, Izumi, & Sakiyama, 1982).

Role in Kynurenine Pathway and Brain Health

Within the kynurenine pathway of tryptophan metabolism, this compound is linked to the production of various biologically active compounds. These compounds have implications in neurodegenerative disorders, schizophrenia, and other medical conditions. The pathway's metabolites, including those derived from this compound, are being explored for therapeutic applications in epilepsy, stroke, and more (Stone, 2001).

Detection of Kynurenine Modifications in Proteins

Research has also focused on the detection of kynurenine and this compound modifications in proteins, particularly in the lens. The development of specific monoclonal antibodies for these modifications enables the study of age-related changes and disease processes where tryptophan oxidation is enhanced (Staniszewska & Nagaraj, 2007).

Electrochemical Reduction Studies

This compound has been studied electrochemically at mercury electrodes. Understanding its reduction processes in various pH environments provides insights into the tryptophan oxidation process and offers methods for analytical determination of related compounds (Bond, Tucker, Qing, & Rivett, 1991).

Properties

CAS No.

13441-52-6

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2R)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m1/s1

InChI Key

BYHJHXPTQMMKCA-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)NC=O

SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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